Methyl benzilate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-14(16)15(17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFIHTFNTGQZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058804 | |
| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-89-1 | |
| Record name | Methyl benzilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl benzilate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl benzilate | |
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| Record name | Methyl benzilate | |
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| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, methyl ester | |
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| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, methyl ester | |
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| Record name | Methyl benzilate | |
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| Record name | METHYL BENZILATE | |
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Synthetic Methodologies and Reaction Pathways of Methyl Benzilate
Esterification Reactions for Methyl Benzilate Synthesis
The primary method for synthesizing this compound is through the esterification of benzilic acid with methanol (B129727). This process can be achieved through several catalytic and conventional routes.
Catalytic Esterification Processes (e.g., Brønsted Acid Catalysis)
Brønsted acids are commonly employed as catalysts in the esterification of carboxylic acids. In the synthesis of this compound, a strong Brønsted acid like sulfuric acid (H₂SO₄) is a typical catalyst. The mechanism for this reaction, known as the Fischer-Speier esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Other Brønsted acids that can be utilized in esterification reactions include p-toluenesulfonic acid and hydrochloric acid. The choice of catalyst can influence the reaction rate and yield.
Conventional Synthetic Routes and Their Procedural Nuances
A standard laboratory procedure for the synthesis of this compound involves the reaction of benzilic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid. A general procedure involves dissolving benzilic acid in an excess of methanol, followed by the careful addition of the acid catalyst. The mixture is then heated under reflux for a specific period to ensure the reaction goes to completion.
After the reaction is complete, the workup procedure is crucial for isolating the pure product. This typically involves neutralizing the excess acid with a base, such as a sodium carbonate or sodium bicarbonate solution. The crude product is then extracted into an organic solvent, washed with water to remove any remaining impurities, and dried over an anhydrous salt like sodium sulfate. The final step is the removal of the solvent under reduced pressure to yield the crude this compound, which can be further purified by techniques such as distillation or chromatography if necessary. One documented procedure specifies heating a mixture of benzilic acid, methanol, acetonitrile, and sulfuric acid at 80-85°C for 16-18 hours, achieving a yield of 97-99%. chemicalbook.com
Advanced and Green Synthesis Approaches for this compound
In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. These advanced approaches aim to reduce reaction times, increase yields, and minimize waste.
Microwave-Assisted Synthetic Protocols and Efficiency Analysis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation can significantly reduce the reaction time compared to conventional heating methods. The efficiency of microwave heating stems from the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
This rapid heating can lead to higher yields in shorter time frames. For instance, many esterification reactions that take hours under conventional reflux can be completed in a matter of minutes using microwave irradiation. This not only saves time and energy but can also lead to cleaner reactions with fewer side products.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours (e.g., 16-18 hours) chemicalbook.com | Minutes |
| Energy Consumption | Higher | Lower |
| Heating Method | Conduction and convection (slower, non-uniform) | Direct dielectric heating (rapid, uniform) |
| Yield | Generally high (e.g., 97-99%) chemicalbook.com | Often comparable or higher |
| Side Reactions | More likely due to prolonged heating | Minimized due to shorter reaction times |
Principles of Green Chemistry in this compound Production and Sustainability Metrics
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the production of this compound, several of these principles can be applied.
One key principle is the use of catalysts to enhance reaction efficiency. The use of Brønsted acids, as discussed earlier, is an example of catalysis. To further improve the "greenness" of the process, solid acid catalysts can be employed. These catalysts are easily recoverable and reusable, which minimizes waste and simplifies the purification process.
Sustainability metrics are used to quantify the environmental performance of a chemical process. Some of the commonly used metrics include:
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. For the esterification of benzilic acid with methanol, the atom economy is quite high as the only byproduct is water.
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process. The use of recyclable catalysts and minimizing the use of solvents can significantly reduce the E-Factor for this compound synthesis.
Reaction Mass Efficiency (RME): This metric takes into account the yield and the stoichiometry of the reactants. It is calculated as the mass of the product divided by the total mass of reactants.
By optimizing reaction conditions, utilizing greener catalysts, and minimizing the use of hazardous solvents, the synthesis of this compound can be made more sustainable.
Mechanistic Studies of this compound Formation
The formation of this compound through the acid-catalyzed esterification of benzilic acid follows the well-established Fischer esterification mechanism. The key steps of this mechanism are:
Protonation of the Carbonyl Oxygen: The Brønsted acid catalyst protonates the oxygen atom of the carbonyl group of benzilic acid. This increases the positive charge on the carbonyl carbon, making it more electrophilic.
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking methanol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts the hydroxyl group into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated, forming a protonated ester.
Deprotonation: A base (which can be a water molecule or another molecule of methanol) removes the proton from the protonated ester to regenerate the acid catalyst and yield the final product, this compound.
Detailed Reaction Mechanisms and Transition State Analysis
The synthesis of this compound from benzilic acid and methanol in the presence of a strong acid catalyst, typically sulfuric acid, proceeds through a well-established nucleophilic acyl substitution mechanism known as Fischer esterification. The reaction is generally conducted under reflux conditions to drive the equilibrium towards the product.
The reaction mechanism initiates with the protonation of the carboxylic acid group of benzilic acid by the acid catalyst. This initial step is crucial as it activates the carbonyl carbon, rendering it more electrophilic and susceptible to nucleophilic attack. The lone pair of electrons on the oxygen atom of the methanol molecule then attacks this activated carbonyl carbon.
This nucleophilic addition leads to the formation of a tetrahedral intermediate. This transient species is characterized by a central carbon atom bonded to four substituents: the two phenyl groups, the hydroxyl group from the original carboxylic acid, the methoxy (B1213986) group from the methanol, and the original carbonyl oxygen which is now protonated.
Following the formation of the tetrahedral intermediate, a proton transfer occurs. A proton is transferred from the newly added methoxy group to one of the hydroxyl groups. This protonation of a hydroxyl group transforms it into a good leaving group, water.
The subsequent step involves the elimination of a water molecule from the tetrahedral intermediate. This is facilitated by the donation of electron density from the remaining hydroxyl group, which reforms the carbonyl double bond. The departure of the water molecule results in a protonated form of the final ester, this compound.
In the final step of the mechanism, the protonated ester is deprotonated, typically by a molecule of the alcohol (methanol) or the conjugate base of the acid catalyst present in the reaction mixture. This step regenerates the acid catalyst, allowing it to participate in further catalytic cycles, and yields the final product, this compound.
While specific computational studies and detailed transition state analysis for the synthesis of this compound are not extensively documented in readily available literature, the general principles of acid-catalyzed esterification provide a strong theoretical framework. Transition state theory for this type of reaction suggests that the rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid or the collapse of the tetrahedral intermediate. The transition state would involve a partially formed bond between the methanol oxygen and the carbonyl carbon, and a partially broken carbonyl double bond. Computational modeling, such as Density Functional Theory (DFT), could provide valuable insights into the precise geometry and energy of the transition state, further elucidating the reaction pathway.
Kinetic Investigations of Synthesis Pathways and Rate Law Determination
Kinetic studies are essential for understanding the factors that influence the rate of a chemical reaction and for optimizing reaction conditions. For the synthesis of this compound, kinetic investigations would focus on determining the rate law, rate constants, and activation energy of the esterification reaction.
The rate law for the synthesis of this compound can be expressed as:
Rate = k[Benzilic Acid]^m[Methanol]^n[H+]^p
where:
k is the rate constant
[Benzilic Acid], [Methanol], and [H+] are the concentrations of the reactants and the catalyst
m, n, and p are the orders of the reaction with respect to each species.
Experimental determination of these orders would involve systematically varying the initial concentrations of benzilic acid, methanol, and the acid catalyst while monitoring the reaction progress, typically by measuring the concentration of this compound formed over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
The following table presents hypothetical kinetic data for the synthesis of this compound to illustrate how a rate law could be determined.
| Experiment | Initial [Benzilic Acid] (mol/L) | Initial [Methanol] (mol/L) | Initial [H₂SO₄] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|---|
| 1 | 0.1 | 1.0 | 0.05 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 1.0 | 0.05 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 2.0 | 0.05 | 3.0 x 10⁻⁵ |
| 4 | 0.1 | 1.0 | 0.10 | 3.0 x 10⁻⁵ |
Rate = k[Benzilic Acid][Methanol][H₂SO₄]
Once the rate law is established, the rate constant (k) can be calculated for each experiment and an average value determined. Furthermore, by conducting the reaction at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation, providing a quantitative measure of the temperature sensitivity of the reaction rate.
Chemical Reactivity and Transformation Studies of Methyl Benzilate
Benzilic Ester Rearrangement and Analogous Processes
The benzilic ester rearrangement is a variation of the classic benzilic acid rearrangement. acs.orggoogle.com While the classic reaction converts 1,2-diketones into α-hydroxy carboxylic acids using a hydroxide base, the benzilic ester rearrangement utilizes an alkoxide or an amide anion to produce α-hydroxy esters or α-hydroxy amides, respectively. acs.org
Mechanistic Elucidation of Rearrangement Reactions (e.g., 1,2-rearrangements)
The benzilic acid rearrangement is a well-established example of a 1,2-rearrangement reaction. acs.org The mechanism, first comprehensively proposed by Christopher Kelk Ingold, involves several key steps. The reaction is initiated by the nucleophilic attack of a base on one of the carbonyl groups of a 1,2-diketone. acs.org In the analogous benzilic ester rearrangement, an alkoxide ion performs this initial attack.
The process is understood to proceed through the following sequence:
Nucleophilic Attack: A base, such as an alkoxide, attacks one of the carbonyl carbons of the 1,2-diketone precursor to methyl benzilate (benzil), forming a tetrahedral alkoxide intermediate. acs.orgspringernature.com
Bond Rotation: The intermediate undergoes bond rotation to position the migrating group (in this case, a phenyl group) for attack on the adjacent carbonyl carbon. acs.org
1,2-Aryl Migration: In a concerted and rate-determining step, the phenyl group migrates to the neighboring carbonyl carbon. This migration results in the formation of a new alkoxide and the simultaneous creation of a keto group at the original site of attack. acs.orgnih.gov Computational studies suggest a significant charge build-up on the migrating group during this transition state. acs.org
Proton Transfer/Stabilization: The resulting product is an α-hydroxy ester, formed after stabilization of the intermediate species. springernature.com
This rearrangement is essentially an intramolecular redox reaction, where one carbon atom is oxidized while the other is reduced. acs.org
Influence of Substituents and Reaction Conditions on Rearrangement Efficacy
The efficiency and rate of the benzilic acid and benzilic ester rearrangements are significantly influenced by the nature of the migrating substituents and the applied reaction conditions.
Substituent Effects: The migratory aptitude of different groups has been a subject of study. It has been observed that aryl groups generally migrate more readily than alkyl groups. Furthermore, the electronic properties of the substituents on the aryl ring play a crucial role. Aryl groups bearing electron-withdrawing substituents have been found to migrate at a faster rate. acs.org This is attributed to the stabilization of the partial negative charge that develops on the migrating group during the transition state of the 1,2-shift.
Reaction Conditions: The choice of base and solvent is critical. The benzilic ester rearrangement specifically requires the use of an alkoxide or amide anion instead of hydroxide. acs.org It is also noted that the alkoxide should not be easily oxidizable to avoid competing side reactions like the Meerwein-Ponndorf-Verley reduction. acs.org
Recent studies have explored non-traditional reaction conditions to enhance the reaction rate. For instance, the use of ultrasound has been shown to considerably accelerate the benzilic acid rearrangement under solid-liquid phase-transfer conditions. researchgate.net The efficiency of sonication was found to be dependent on the physical form of the base (powdered KOH being more effective than pellets) and the type of ultrasonic equipment used. researchgate.net
Derivatization Strategies Utilizing this compound as a Precursor
This compound is a valuable starting material for the synthesis of a variety of derivatives, owing to the reactivity of its ester and hydroxyl functionalities. These derivatizations have led to the creation of compounds with diverse chemical properties and potential applications.
Synthesis of Benzilic Acid Hydrazide and Subsequent Hydrazone Formation
One of the most common derivatization pathways for this compound is its conversion to benzilic acid hydrazide. This transformation is typically achieved by reacting this compound with hydrazine hydrate in an alcoholic solvent, such as ethanol. nih.gov The resulting benzilic acid hydrazide is a stable intermediate that serves as a key building block for the synthesis of a wide array of hydrazone derivatives.
Hydrazones are formed through the condensation reaction of benzilic acid hydrazide with various aldehydes and ketones. nih.gov The reaction is generally carried out by refluxing the hydrazide with the chosen carbonyl compound in a suitable solvent like absolute ethanol. nih.gov In some cases, a catalytic amount of glacial acetic acid is added to facilitate the condensation, particularly with ketones. nih.gov
These reactions yield a series of N-acylhydrazones, which are characterized by the >C=N-NH-C=O functional group. A variety of substituted aromatic and aliphatic aldehydes and ketones can be used, leading to a diverse library of hydrazone compounds derived from this compound. nih.gov
Below is a table summarizing the synthesis of various hydrazones from benzilic acid hydrazide, which itself is synthesized from this compound.
| Entry | Carbonyl Compound | Product | Reaction Conditions | Reference |
| 1 | Substituted Aromatic Aldehydes | 2-hydroxy-2,2-diphenyl-N'-(arylmethylene)acetohydrazide | Absolute ethanol, reflux for 6 hours | nih.gov |
| 2 | Substituted Ketones | 2-hydroxy-N'-(1-alkyl/aryl-alkylidene)-2,2-diphenylacetohydrazide | Absolute ethanol, glacial acetic acid (cat.), reflux for 4 hours | nih.gov |
| 3 | Substituted Acetophenones | 2-Hydroxy-N'-[1-(substituted phenyl)ethylidene]-2,2-diphenylacetohydrazide | Absolute ethanol, acetic acid (cat.), reflux for 6 hours | |
| 4 | Substituted Benzophenones | 2-Hydroxy-N'-[(substituted phenyl)phenylmethylene]-2,2-diphenylacetohydrazide | Ethanol, reflux for 4 hours |
Formation of Pyridine and Pyrrolidine Benzilate Esters
This compound can serve as a precursor for other ester derivatives through transesterification reactions. This allows for the introduction of more complex alcohol moieties, including those containing heterocyclic rings like pyridine and pyrrolidine.
While direct transesterification of this compound with pyrrolidine- and pyridine-containing alcohols is not extensively detailed in the readily available literature, analogous reactions provide a clear precedent for these transformations. For example, the synthesis of 3-quinuclidinyl benzilate is achieved through the reaction of this compound with 3-quinuclidinol. This reaction is conducted in an inert anhydrous solvent, such as n-heptane, and is catalyzed by metallic sodium. This method demonstrates the feasibility of reacting this compound with cyclic amino-alcohols to form the corresponding esters.
By analogy, the formation of pyrrolidine benzilate esters could be achieved by reacting this compound with a suitable hydroxy-functionalized pyrrolidine, such as N-(2-hydroxyethyl)pyrrolidine, under similar sodium-catalyzed transesterification conditions. The synthesis of pyridine benzilate esters could likewise be envisioned through the reaction of this compound with a hydroxymethylpyridine, for instance.
Advanced Functionalization and Analog Synthesis Methodologies
Beyond direct derivatization of the ester and hydroxyl groups, this compound can be considered a scaffold for more advanced functionalization and the synthesis of complex analogs. While specific methodologies starting directly from this compound are not widely reported, general strategies for the functionalization of α-hydroxy esters are applicable.
The hydroxyl group of this compound is a key site for functionalization. It can undergo a variety of reactions common to secondary alcohols, such as:
Etherification: Formation of ethers by reaction with alkyl halides under basic conditions.
Acylation: Esterification with different acylating agents to introduce a second ester group, potentially with specific functionalities for further reactions.
Oxidation: Oxidation of the secondary alcohol to a ketone would yield methyl benzoylformate, a valuable α-keto ester.
The two phenyl rings also offer sites for electrophilic aromatic substitution, although the directing effects of the rest of the molecule would need to be considered. Such reactions could introduce a range of substituents onto the aromatic rings, thereby creating a library of substituted benzilate analogs.
Furthermore, the entire benzilate moiety can be incorporated into larger molecular frameworks. The synthesis of bioactive compounds often involves the use of versatile building blocks like this compound to construct more complex structures. These strategies might involve multi-step sequences where the initial benzilate structure is modified and then coupled with other fragments to build the final target molecule.
Advanced Characterization and Spectroscopic Analysis of Methyl Benzilate and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a cornerstone in the identification and characterization of methyl benzilate, providing a molecular fingerprint based on the vibrations of its constituent bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of different bonds within the molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
The most prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1730-1715 cm⁻¹. spectroscopyonline.com The presence of conjugation with the aromatic rings can influence the precise position of this peak. Another key functional group, the hydroxyl (-OH) group, exhibits a broad absorption band in the region of 3550-3200 cm⁻¹, characteristic of intermolecular hydrogen bonding.
The aromatic nature of this compound is confirmed by the presence of C-H stretching vibrations of the benzene (B151609) rings, which are observed as a group of peaks in the 3100-3000 cm⁻¹ region. Additionally, C=C stretching vibrations within the aromatic rings give rise to characteristic absorptions in the 1600-1450 cm⁻¹ range. The C-O stretching vibrations of the ester group are also identifiable, typically appearing as two distinct bands. The asymmetric C-C-O stretching is found between 1310 and 1250 cm⁻¹, while the symmetric O-C-C stretching occurs in the 1130 to 1100 cm⁻¹ region. spectroscopyonline.com
A detailed assignment of the characteristic FT-IR absorption bands for this compound is presented in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3500 (broad) | O-H stretch | Hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Methyl |
| ~1725 | C=O stretch | Ester |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1280 | asymm. C-C-O stretch | Ester |
| ~1115 | symm. O-C-C stretch | Ester |
Raman Spectroscopy in Molecular Characterization
Raman spectroscopy serves as a complementary technique to FT-IR for the molecular characterization of this compound. This method is based on the inelastic scattering of monochromatic light, providing information about the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds.
For aromatic esters like this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The C=C stretching modes of the phenyl groups typically give rise to intense bands in the 1600-1580 cm⁻¹ region. The symmetric "ring breathing" vibration of the benzene ring is also a characteristic and often strong Raman band.
The carbonyl (C=O) stretch of the ester group, while strong in the IR spectrum, is also observable in the Raman spectrum, typically appearing around 1740 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester linkage are also detectable. Furthermore, the C-H stretching vibrations of both the aromatic rings and the methyl group would be present in the 3100-2800 cm⁻¹ region. The analysis of Raman spectra can provide valuable insights into the skeletal structure and symmetry of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing information about the connectivity and chemical environment of individual protons and carbon atoms.
Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Assignments and Structural Elucidation
The ¹H NMR spectrum of this compound provides a clear picture of the different types of protons present in the molecule. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the downfield region, generally between δ 7.2 and 7.5 ppm. The exact chemical shifts and splitting patterns depend on the specific substitution and the solvent used. The methyl protons of the ester group give rise to a sharp singlet, typically observed around δ 3.7 ppm. The hydroxyl proton, being exchangeable, often appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield chemical shift, typically around δ 170 ppm. The quaternary carbon atom to which the hydroxyl and two phenyl groups are attached is also significantly deshielded. The carbons of the two phenyl rings give rise to a series of signals in the aromatic region (approximately δ 125-140 ppm). The carbon of the methyl ester group is observed in the upfield region, typically around δ 53 ppm.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.2-7.5 (m) | 125-140 |
| -OCH₃ | ~3.7 (s) | ~53 |
| -OH | variable (br s) | - |
| C=O | - | ~170 |
| Quaternary C | - | ~80 |
Advanced NMR Techniques for Stereochemical and Conformational Analysis
While 1D NMR provides fundamental structural information, advanced 2D NMR techniques are crucial for unambiguous signal assignment and for probing the stereochemical and conformational aspects of this compound and its derivatives.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, this would primarily show correlations between the aromatic protons on the same phenyl ring, helping to disentangle the complex multiplet in the 1D spectrum. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, an HSQC spectrum would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton singlet to the methyl carbon signal. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons. For instance, the methyl protons would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to neighboring and quaternary carbons within the phenyl rings, as well as to the central quaternary carbon. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining spatial proximity between protons, which is essential for conformational analysis. Due to the free rotation around the single bonds in this compound (e.g., the C-C bonds connecting the phenyl groups to the central carbon and the C-O bond of the ester), the molecule can adopt various conformations. A NOESY experiment could reveal through-space interactions between the protons of the phenyl rings and the methyl group, providing insights into the preferred spatial arrangement of these groups. For instance, observing a NOE between the ortho-protons of a phenyl ring and the methyl protons would suggest a conformation where these groups are in close proximity. mdpi.comnih.gov
Mass Spectrometric Identification and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation pattern upon ionization.
Under electron ionization (EI), this compound (molecular weight 242.27 g/mol ) will form a molecular ion (M⁺˙) at m/z 242. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. A primary fragmentation pathway for esters involves the cleavage of the bond alpha to the carbonyl group.
A significant fragmentation pathway for this compound involves the loss of the methoxycarbonyl radical (•COOCH₃), with a mass of 59, to form a stable diphenylhydroxymethyl cation at m/z 183. This ion is often the base peak in the spectrum due to its high stability, being a tertiary carbocation stabilized by two phenyl groups and a hydroxyl group.
Another characteristic fragmentation is the loss of a methoxy (B1213986) radical (•OCH₃) to form the benzoyl cation (C₆H₅CO⁺) at m/z 105. This fragment is highly stable due to resonance. Further fragmentation of the benzoyl cation can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77 by the loss of a neutral carbon monoxide molecule.
The main fragmentation pathways of this compound under electron ionization are summarized below:
m/z 242 (M⁺˙): Molecular ion of this compound.
m/z 183: [M - •COOCH₃]⁺, formation of the stable diphenylhydroxymethyl cation.
m/z 105: [C₆H₅CO]⁺, formation of the benzoyl cation.
m/z 77: [C₆H₅]⁺, formation of the phenyl cation from the benzoyl cation.
This fragmentation pattern provides confirmatory evidence for the structure of this compound, highlighting the presence of the ester functionality and the two phenyl groups attached to a central carbon.
Electronic Spectroscopy and Optical Properties Investigations
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Band Gaps
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of outer or valence electrons from their ground state to a higher energy excited state. shu.ac.uk In organic molecules like this compound, this absorption is typically restricted to functional groups known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uktanta.edu.eg
The structure of this compound (C₁₅H₁₄O₃) contains several chromophores: two phenyl rings and a carbonyl group (C=O) within the ester functionality. These features give rise to specific types of electronic transitions, primarily π → π* and n → π* transitions. libretexts.org
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as the aromatic rings and the carbonyl group in this compound. shu.ac.uk These transitions are typically high-energy and result in strong absorption bands. youtube.com For benzene, strong absorption occurs near 180 nm and weaker bands are found around 200 nm and 254 nm. libretexts.org The presence of multiple chromophores in this compound would be expected to produce a complex spectrum in this region.
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the carbonyl and hydroxyl groups, to a π* antibonding orbital. youtube.com Compared to π → π* transitions, n → π* transitions require less energy and result in weaker absorption bands, typically at longer wavelengths. shu.ac.uklibretexts.org The molar absorptivity for n → π* transitions is relatively low, often in the range of 10 to 100 L mol⁻¹ cm⁻¹. youtube.com
The superposition of these electronic transitions, along with associated vibrational and rotational transitions, results in broad absorption bands rather than sharp lines. shu.ac.uk The solvent used can also influence the spectrum; for instance, n → π* transition peaks tend to shift to shorter wavelengths (a blue shift) as solvent polarity increases. youtube.com
The optical band gap (Eg) of a material, which is the energy difference between the top of the valence band and the bottom of the conduction band, can be estimated from UV-Vis absorption data. The relationship is described by the Tauc equation, (αhν)n = A(hν - Eg), where α is the absorption coefficient, hν is the photon energy, and 'n' depends on the nature of the electronic transition. mdpi.com By plotting (αhν)n against hν, the optical band gap can be determined by extrapolating the linear portion of the curve to the energy axis. mdpi.com While specific experimental values for the optical band gap of this compound are not widely reported, this method provides the theoretical basis for its determination.
| Electronic Transition | Associated Molecular Orbitals | Responsible Functional Group(s) | Expected Characteristics |
|---|---|---|---|
| π → π | π (bonding) → π (antibonding) | Phenyl rings, Carbonyl group (C=O) | High energy, strong absorption intensity (high molar absorptivity). youtube.com |
| n → π | n (non-bonding) → π (antibonding) | Carbonyl group (C=O), Hydroxyl group (-OH) | Lower energy, weak absorption intensity (low molar absorptivity). shu.ac.ukyoutube.com |
Photoluminescence and Fluorescence Spectroscopic Investigations
Photoluminescence (PL) and fluorescence spectroscopy are techniques used to investigate the emission of light from a substance after it has absorbed photons. When a molecule absorbs light, an electron is promoted to an excited electronic state. Fluorescence is a type of photoluminescence where the molecule returns to the ground state by emitting a photon, a process that occurs rapidly. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. tanta.edu.eg
The capacity of a molecule to fluoresce is closely linked to its structure, particularly the presence of π-conjugated systems. The two phenyl rings in this compound provide an extensive π-electron system, which is a common feature in fluorescent organic compounds. However, detailed experimental studies specifically investigating the photoluminescence or fluorescence properties of this compound are not extensively documented in scientific literature. While the structural components suggest a potential for fluorescence, factors such as molecular rigidity, temperature, and the presence of quenching species can significantly influence the emission intensity and quantum yield.
Nonlinear Optical Properties Studies of Benzilate Crystals and Related Compounds
Nonlinear optical (NLO) properties of materials are observed when they interact with high-intensity light, such as that from a laser. In such conditions, the polarization response of the material is no longer linear with respect to the electric field of the light. This can lead to phenomena like second-harmonic generation (SHG), where light of a specific frequency is converted to light with double that frequency. ias.ac.in Materials with significant NLO properties are crucial for various applications in photonics and optoelectronics, including laser frequency conversion. baesystems.com
While specific research on the NLO properties of this compound crystals is limited, studies on related organic crystalline compounds provide insight into the potential of this material class. Organic crystals often exhibit strong NLO responses, and their properties can be tuned through molecular engineering. ias.ac.in For a material to exhibit second-order NLO effects like SHG, it must crystallize in a non-centrosymmetric space group. preprints.org
For example, studies on (-)-2-(α-methylbenzylamino)-5-nitropyridine (MBANP) and its methyl derivatives, which are also organic crystals, have shown strong second-order optical nonlinearities. ias.ac.in Researchers have successfully grown large, high-quality single crystals of these materials and investigated their refractive indices and phase-matching loci for SHG. ias.ac.in Similarly, N-benzyl-2-methyl-4-nitroaniline (BNA) is another organic crystal whose quadratic NLO properties have been characterized, allowing for the refinement of its Sellmeier equations, which describe the dispersion of its refractive index. researchgate.net These examples highlight that benzilate-related structures and other aromatic compounds are a promising class of materials for NLO applications, contingent on their ability to form high-quality, non-centrosymmetric crystals.
| Compound | Crystal System/Space Group | Investigated NLO Property | Key Finding |
|---|---|---|---|
| (-)-2-(α-methylbenzylamino)-5-nitropyridine (MBANP) | Monoclinic / P2₁ | Second-Harmonic Generation (SHG) | Possesses strong second-order optical nonlinearities and can be grown into large, high-quality crystals. ias.ac.in |
| N-benzyl-2-methyl-4-nitroaniline (BNA) | Orthorhombic / Pna2₁ | SHG and Sum Frequency Generation (SFG) | Direct measurement of phase-matching directions allowed for refinement of its Sellmeier equations. researchgate.net |
Hyphenated and Advanced Spectroscopic Techniques for Complex Mixture Analysis
Hyphenated techniques are powerful analytical methods that combine a separation technique with a spectroscopic detection technique online. nih.govchemijournal.com This coupling leverages the separation power of chromatography with the identification capabilities of spectroscopy, making it ideal for analyzing complex mixtures. asdlib.orgsaspublishers.com For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly relevant.
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier hyphenated technique for the analysis of volatile and thermally stable compounds. chemijournal.com In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. As each separated component elutes from the GC column, it enters the mass spectrometer. asdlib.org The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint. researchgate.net
The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound, which can be used for definitive library-based identification in complex samples. nist.govnist.gov GC-MS has been successfully employed for the simultaneous determination of related compounds like methyl besilate in various matrices. nih.gov Derivatization strategies can also be used to improve the GC-MS analysis of related parent compounds like benzilic acid. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. researchgate.net LC-MS is suitable for a broader range of compounds than GC-MS, including those that are non-volatile or thermally labile. saspublishers.com In an LC-MS system, the sample is separated by the LC column, and the eluent is introduced into the MS via an interface that removes the solvent and ionizes the analyte. saspublishers.com This technique is highly selective and sensitive and can be used to obtain the molecular weight and structural information of the target compound. saspublishers.com
| Technique | Principle | Applicability to this compound | Advantages |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility/polarity (GC) followed by mass-based detection (MS). asdlib.org | Suitable, as this compound is a semi-volatile organic compound. | Excellent separation efficiency; definitive identification through library matching with reference spectra. nist.govnist.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by partitioning between mobile and stationary phases (LC) followed by mass-based detection (MS). researchgate.net | Applicable; useful if the compound is in a complex, non-volatile matrix or if derivatization is to be avoided. | Broad applicability to non-volatile and thermally unstable compounds; high sensitivity and selectivity. saspublishers.com |
Theoretical and Computational Chemistry of Methyl Benzilate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distribution, and the energetics of chemical reactions.
Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly effective for determining the ground-state properties of medium-sized organic molecules like methyl benzilate.
DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For a molecule like this compound, a common approach would involve using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to obtain a reliable structure. mdpi.comscispace.com Studies on analogous compounds, such as derivatives of benzoic acid, have shown that this level of theory yields geometrical parameters that are in excellent agreement with experimental data obtained from X-ray crystallography. mdpi.com
The table below illustrates the type of data obtained from a typical DFT geometry optimization for a molecule similar in structure to this compound.
Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (ester) | 1.21 Å |
| Bond Length | C-O (ester) | 1.35 Å |
| Bond Length | O-CH3 | 1.44 Å |
| Bond Length | C-OH | 1.43 Å |
| Bond Angle | O=C-O | 124.5° |
| Bond Angle | C-O-CH3 | 116.0° |
This table contains representative data for illustrative purposes.
Beyond structural prediction, DFT is crucial for mapping reaction energy profiles. It can be used to calculate the energies of reactants, products, intermediates, and transition states. For instance, in the related benzilic acid rearrangement, DFT calculations have been employed to investigate the reaction path, including the initial nucleophilic attack by a hydroxide ion, subsequent bond rotation, and the rate-determining migration of a phenyl group. researchgate.net These calculations provide activation energies and reaction enthalpies, offering a quantitative understanding of the reaction's feasibility and kinetics. researchgate.netacs.org
Ab Initio Methods in Molecular Property Prediction and Benchmark Studies
While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, are often used for higher accuracy, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) serve as "gold standards" in computational chemistry. acs.orgwinterschool.cc
These high-level methods are frequently used in benchmark studies to validate the accuracy of more cost-effective DFT functionals for a specific class of molecules or reactions. researchgate.netacs.org For example, the reaction barriers for a process like the benzilic acid rearrangement might be calculated with CCSD(T) to establish a highly accurate reference value. This reference is then used to assess the performance of various DFT functionals, ensuring that the chosen functional provides a reliable description of the system. researchgate.net
Ab initio methods are also indispensable for predicting molecular properties where electron correlation effects are particularly important. They provide a robust framework for obtaining highly accurate geometries and energies, which are critical for subsequent predictions of spectroscopic parameters or for understanding subtle electronic effects that govern reactivity. winterschool.cc
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that vibrate, rotate, and translate. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. mdpi.com
For a flexible molecule like this compound, MD simulations can explore its conformational landscape. These simulations reveal how the molecule behaves in different environments, such as in various solvents or when interacting with a biological receptor. By simulating the system for nanoseconds or longer, MD can identify the most stable conformations, the pathways for conformational change, and the associated energy barriers. bohrium.com
Studies on similar molecules, like benzoic acid homologues and other phthalic acid esters, have used MD simulations to understand their interactions with stationary phases in chromatography or their permeation through cell membranes. mdpi.comnih.gov Such simulations provide key insights into:
Binding Modes: How the molecule orients itself when interacting with another surface or molecule.
Solvation Effects: The structure and dynamics of solvent molecules surrounding the solute.
Diffusion and Transport: The movement of the molecule through a medium. mdpi.com
Analysis of MD trajectories can yield important thermodynamic properties, such as the binding free energy between a ligand and a receptor, which is critical in drug design. wikipedia.org
Computational Studies of Reaction Mechanisms and Transition States
Understanding how a chemical reaction proceeds step-by-step is a central goal of chemistry. Computational methods are exceptionally well-suited for elucidating reaction mechanisms and characterizing the high-energy, transient species known as transition states. researchgate.netorganic-chemistry.org
The benzilic acid rearrangement, which converts a 1,2-diketone (benzil) into an α-hydroxy carboxylic acid (benzilic acid), is a classic example where computational studies have provided deep mechanistic insights. organic-chemistry.orguomustansiriyah.edu.iq The corresponding benzilic ester rearrangement, which would produce this compound, follows a similar pathway. chemistnotes.comrsc.org
Computational investigations of this mechanism typically involve:
Locating Stationary Points: Using methods like DFT, the geometries and energies of the reactants, products, and any stable intermediates are calculated.
Searching for Transition States: Specialized algorithms are used to find the first-order saddle point on the potential energy surface that connects two minima (e.g., reactant and intermediate). This structure represents the transition state.
Frequency Calculations: A vibrational frequency analysis is performed to confirm the nature of the stationary points. A minimum has all real frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the minimum energy path from the transition state down to the reactant and product, confirming that the located transition state correctly connects the intended species.
Computational studies have shown that the key steps include the nucleophilic attack of an alkoxide, a bond rotation to align the migrating group, and a concerted, rate-determining 1,2-aryl shift. researchgate.netorganic-chemistry.org In silico calculations have also highlighted the role of solvent molecules in stabilizing charge build-up in the transition state. organic-chemistry.org
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry can predict various types of molecular spectra, including vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. mdpi.comscispace.com
Vibrational Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in IR and Raman spectra. Because calculations often overestimate vibrational frequencies, the computed values are typically scaled by an empirical factor (e.g., 0.961 for B3LYP) to improve agreement with experimental results. scispace.com The potential energy distribution (PED) can also be calculated to assign specific vibrational modes to the observed spectral bands. mdpi.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ) and spin-spin coupling constants. The calculated values are compared to a reference compound, typically tetramethylsilane (TMS), to predict the NMR spectrum.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths that correspond to absorptions in a UV-Vis spectrum. This allows for the prediction of the maximum absorption wavelength (λmax) and helps to characterize the nature of electronic transitions, such as n→π* or π→π* transitions. mdpi.com
The following table shows representative data from a TD-DFT calculation on a related aromatic acid, illustrating the type of output used to interpret a UV-Vis spectrum.
Table 2: Representative Calculated Electronic Transitions (TD-DFT)
| Excitation | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 285 | 0.015 | HOMO-1 → LUMO (n→π) |
| S0 → S2 | 254 | 0.230 | HOMO → LUMO (π→π) |
| S0 → S3 | 221 | 0.110 | HOMO-2 → LUMO (π→π*) |
This table contains representative data for illustrative purposes. HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.
Charge Transfer and Electronic Interaction Analysis within Benzilate Complexes
This compound can form complexes with other molecules, such as metal ions or other organic molecules, through various non-covalent interactions. Computational methods are essential for analyzing the electronic nature of these interactions, particularly charge transfer (CT). nih.govmdpi.com
Charge transfer occurs when an electron is partially or fully transferred from an electron-donating species to an electron-accepting species. acs.org In the context of benzilate complexes, this can be studied by:
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the interacting molecules are analyzed. A small HOMO-LUMO gap between the donor's HOMO and the acceptor's LUMO facilitates charge transfer. mdpi.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution in a molecule or complex. It can quantify the charge on each atom and measure the extent of charge transfer between donor and acceptor orbitals.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions and chemical reactions.
Studies on iron(II) benzilate complexes, for example, have examined how the benzilate ligand coordinates to the metal center, either in a monodentate or bidentate fashion. Computational analysis of such complexes can elucidate the nature of the metal-ligand bonding and how it influences the reactivity of the complex, such as its interaction with dioxygen.
Research Applications and Emerging Directions for Methyl Benzilate and Its Analogues
Role in Medicinal Chemistry Research and Pharmaceutical Intermediates
Methyl benzilate serves as a crucial starting point and intermediate in the synthesis of a wide array of pharmaceutical compounds. Its inherent chemical structure provides a versatile scaffold for the design of novel bioactive molecules.
Design and Synthesis of Bioactive Benzilate Derivatives for Therapeutic Exploration
The benzilate moiety is a key pharmacophore in a variety of biologically active compounds. A notable area of investigation involves its role as a nicotinic acetylcholine (B1216132) receptor antagonist. biosynth.com This property has led to its use in pharmaceutical preparations for conditions such as bladder disorders. biosynth.com The synthesis of this compound itself is a well-established process, often achieved through the reaction of methanol (B129727) and benzilic acid.
Beyond its direct applications, the core structure of this compound is modified to create derivatives with specific therapeutic actions. For instance, N-substituted derivatives of 4-piperidinyl benzilate have been synthesized and their affinities for central muscarinic cholinergic receptors have been evaluated. In these studies, N-substitution with a methyl or an ethyl group was found to significantly increase the binding affinity. This highlights the potential for targeted modifications to the this compound structure to enhance therapeutic efficacy.
Furthermore, the benzilate framework is integral to the structure of anticholinergic drugs like benactyzine and clidinium, which are used to treat conditions such as depression, anxiety, and peptic ulcer disease. These examples underscore the importance of the benzilate scaffold in the development of drugs targeting the cholinergic system.
Computational Drug Design and Molecular Docking Studies for Target Interaction Analysis
While specific computational docking studies focusing solely on this compound are not extensively documented in publicly available literature, the broader class of benzilate derivatives is a subject of such research. Computational methods are instrumental in understanding the structure-activity relationships of these compounds. For example, in the design of novel inhibitors for various enzymes, molecular docking simulations are employed to predict the binding affinity and orientation of benzilate-containing molecules within the active site of a target protein.
These in silico techniques allow researchers to virtually screen libraries of benzilate analogues and prioritize candidates for synthesis and biological testing. This approach accelerates the drug discovery process by focusing resources on compounds with the highest predicted therapeutic potential. The insights gained from these computational models guide the rational design of more potent and selective drug candidates based on the benzilate scaffold.
Application as Radiopharmaceuticals and Receptor Ligands in Positron Emission Tomography (PET) Research
A significant and promising application of this compound analogues is in the field of medical imaging, specifically Positron Emission Tomography (PET). By incorporating a positron-emitting radionuclide, such as Carbon-11 (¹¹C), into the structure of a benzilate derivative, researchers can create radioligands that bind to specific receptors in the brain. These radiolabeled molecules allow for the non-invasive visualization and quantification of receptor density and distribution, providing invaluable insights into various neurological and psychiatric disorders.
One such analogue, (+)N-[¹¹C]methyl-3-piperidyl benzilate (¹¹C3-MPB) , has been evaluated for its potential in imaging muscarinic cholinergic receptors in the brains of conscious monkeys. researchgate.net PET studies with this tracer have demonstrated its reversible binding to these receptors, with a regional distribution consistent with the known density of muscarinic receptors in the brain. researchgate.net
Another important radioligand derived from the benzilate structure is (R)-N-[¹¹C]methyl-3-pyrrolidyl benzilate . This compound has been developed as a high-affinity reversible radioligand for PET studies of the muscarinic acetylcholine receptor. chemicalbook.comresearchgate.net The development of these radiotracers showcases the utility of the benzilate scaffold in creating powerful tools for neuroscience research and the potential for diagnosing and monitoring diseases characterized by alterations in the cholinergic system.
| Radiopharmaceutical | Target Receptor | Key Findings in PET Studies |
| (+)N-[¹¹C]methyl-3-piperidyl benzilate (¹¹C3-MPB) | Muscarinic Cholinergic Receptors | Reversible binding; regional distribution correlates with receptor density. researchgate.net |
| (R)-N-[¹¹C]methyl-3-pyrrolidyl benzilate | Muscarinic Acetylcholine Receptor | High-affinity reversible binding. chemicalbook.comresearchgate.net |
Advanced Materials Science Applications
The unique chemical structure of this compound and its derivatives also lends itself to applications beyond the realm of medicine, particularly in the field of materials science.
Optoelectronic Materials Development (e.g., Nonlinear Optical Materials)
Research has shown that benzilic acid, the precursor to this compound, possesses nonlinear optical (NLO) properties. researchgate.net Organic NLO materials are of significant interest for their potential applications in optoelectronic devices, such as those used for frequency doubling of lasers. The second harmonic generation (SHG) efficiency of benzilic acid has been found to be twice that of potassium dihydrogen phosphate (KDP), a widely used inorganic NLO material. researchgate.net This finding suggests that the benzilate core could be a promising building block for the development of new, highly efficient organic NLO materials. While direct studies on the NLO properties of this compound are not as prevalent, the characteristics of its parent compound indicate a strong potential for this class of molecules in the field of optoelectronics.
Analytical Chemistry Methodologies and Reagents
In addition to its roles in medicinal chemistry and materials science, this compound also finds utility in the field of analytical chemistry. It can be used as a reagent in specific analytical methods. For instance, it has been noted for its application in a spectrophotometric method for the determination of chloride ions in blood samples. biosynth.com In this method, this compound reacts with chloride ions and ethylene diamine to form a colored complex, the absorbance of which can be measured to quantify the chloride concentration. biosynth.com This application, though specific, demonstrates the versatility of this compound as a chemical tool.
Development of Analytical Reagents and Sensors Utilizing this compound Derivatives
The core structure of this compound, featuring hydroxyl and ester functional groups alongside two phenyl rings, provides a versatile scaffold for the design of specialized analytical reagents and chemical sensors. While this compound itself has been noted for its use in a colorimetric method to measure chloride concentrations in blood samples, the development of its derivatives opens up more advanced applications in analytical chemistry. biosynth.com By reacting with chloride ions and ethylene diamine, this compound forms a blue-colored complex that can be quantified spectrophotometrically. biosynth.com
The derivatization of this compound can lead to the creation of more sophisticated analytical tools, such as fluorescent probes and ion-selective sensors. The principle behind this is the introduction of specific functional groups that can selectively interact with an analyte of interest, resulting in a measurable signal. For instance, structural modifications could incorporate a fluorophore, a molecule that emits light upon excitation. Interaction of the analyte with another part of the derivative molecule could then either enhance or quench this fluorescence, allowing for sensitive detection. Although specific examples of fluorescent probes directly derived from this compound are not yet widely reported in mainstream literature, the principles of probe design are well-established. For example, Schiff base compounds derived from salicylaldehyde derivatives have been developed as "turn-on" fluorescent probes for the detection of Al³⁺ ions. nih.gov A similar approach could be employed by modifying the this compound structure to create selective and sensitive sensors for various ions or small molecules.
Another avenue of development is in the creation of ionophores for ion-selective electrodes. By introducing specific chelating groups onto the this compound framework, derivatives could be synthesized that selectively bind to certain metal ions. These ionophores could then be incorporated into polymer membranes to create electrodes capable of measuring the concentration of the target ion in a sample. The design of such molecules would leverage the steric and electronic properties of the benzilate backbone to achieve high selectivity.
Furthermore, derivatives of this compound can be synthesized for use in chromatography and mass spectrometry. For instance, silylation of the hydroxyl group can produce more volatile and thermally stable derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. This is a common strategy for the analysis of compounds containing polar functional groups.
| Potential Application | Derivative Feature | Sensing Mechanism | Example Principle |
| Fluorescent Probes | Incorporation of a fluorophore and a recognition site | Analyte binding modulates fluorescence intensity (quenching or enhancement) | A derivative that fluoresces, with binding of a target ion causing a conformational change that alters the fluorescence. |
| Ion-Selective Electrodes | Addition of ion-binding (chelating) groups | Selective complexation of a target ion in a membrane, leading to a potential difference | A derivative with a crown ether-like moiety for selective binding of alkali metal ions. |
| Colorimetric Sensors | Groups that undergo a color change upon reaction | Chemical reaction with the analyte produces a colored product | A derivative that reacts with a specific environmental pollutant to produce a visible color change for on-site testing. |
| Chromatographic Reagents | Derivatization to enhance volatility or detectability | Improved separation and detection in techniques like GC-MS | Silylation of the hydroxyl group to increase volatility for gas chromatography. |
Future Research Perspectives in this compound Chemistry
The future of this compound chemistry is poised for significant advancements, driven by the principles of green chemistry, the quest for more efficient catalytic systems, and the expansion of its applications through innovative structural modifications.
Innovations in Green Synthesis and Sustainable Chemical Processes
The synthesis of this compound and its analogues is increasingly being viewed through the lens of green chemistry, aiming to develop more environmentally benign and sustainable processes. researchgate.net A key area of innovation is the use of microwave-assisted organic synthesis. ajrconline.orgresearchgate.netijnrd.org This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. ajrconline.org For instance, the synthesis of benzil (B1666583), a precursor to this compound, and its derivatives has been achieved with high efficiency (91-97% yields) in short reaction times (10-15 minutes) using microwave irradiation and a green oxidant like iodine. researchgate.netbohrium.com This approach often eliminates the need for hazardous catalysts. researchgate.net
Future research will likely focus on optimizing microwave-assisted synthesis for this compound itself, potentially leading to solvent-free or solid-state reactions that further minimize waste. Another promising direction is the exploration of other green technologies such as ultrasound-assisted synthesis, which can also accelerate reactions and improve energy efficiency.
The use of biocatalysts, such as enzymes, presents another frontier for the green synthesis of this compound. matthey.com Lipases, for example, have been used for the direct esterification of benzoic acid to produce methyl benzoate, a related compound. nih.gov Research into identifying or engineering enzymes that can efficiently catalyze the synthesis of this compound could lead to highly selective and sustainable production methods under mild reaction conditions. sci-hub.se
Furthermore, the development and use of greener solvents, such as ionic liquids, are being explored to replace traditional volatile organic compounds. pharmtech.commdpi.comethernet.edu.et Ionic liquids can act as both the solvent and, in some cases, the catalyst, and their low vapor pressure reduces air pollution. pharmtech.commdpi.com Combining these green solvents with efficient catalytic systems holds the potential for truly sustainable manufacturing processes for this compound and its derivatives.
| Green Synthesis Technique | Key Advantages | Potential for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields, often solvent-free. ajrconline.orgresearchgate.netijnrd.org | Direct esterification of benzilic acid with methanol under microwave irradiation. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer, reduced energy consumption. | Sonochemical synthesis from benzil and methanol with a suitable catalyst. |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts (enzymes). matthey.com | Use of lipases or other esterases for the enantioselective synthesis of chiral this compound analogues. nih.gov |
| Use of Green Solvents | Reduced pollution, potential for recycling, can influence reaction selectivity. pharmtech.commdpi.com | Performing the synthesis in ionic liquids or supercritical fluids to replace hazardous organic solvents. |
Exploration of Novel Catalytic Systems for Enhanced Efficiency
The development of novel and more efficient catalytic systems is a central theme in the future of this compound chemistry. While traditional acid or base catalysis is effective, there is a significant push towards catalysts that offer higher selectivity, lower environmental impact, and greater efficiency.
A major breakthrough has been the development of catalytic enantioselective benzilic ester rearrangement reactions. nih.govresearchgate.netresearchgate.net Researchers have reported the use of a copper(II) triflate (Cu(OTf)₂) catalyst with a chiral box ligand to achieve the synthesis of α-aryl substituted-α-hydroxy malonates from 2,3-diketoesters with high enantioselectivities. nih.govresearchgate.net This represents a significant advance in controlling the stereochemistry of benzilate-type molecules, which is crucial for many biological applications. Future work in this area will likely explore other metal-ligand combinations to broaden the substrate scope and further improve enantioselectivity.
The application of photocatalysis is another emerging area. mdpi.com While specific applications to this compound synthesis are still nascent, the ability of photocatalysts to facilitate reactions using light as an energy source aligns well with the principles of green chemistry. Research could focus on developing photocatalytic systems for the oxidation of benzoin to benzil, a key precursor, or for direct C-H functionalization of the phenyl rings of this compound to create novel derivatives.
Furthermore, the use of solid acid catalysts, such as zeolites or functionalized silica, could offer advantages in terms of catalyst recovery and reuse, simplifying product purification and reducing waste. These heterogeneous catalysts can be designed to have specific pore sizes and active sites, potentially leading to improved selectivity in the synthesis of this compound and its analogues.
Expanding the Scope of Biological and Material Applications through Structural Modification
Systematic structural modification of the this compound scaffold is a powerful strategy for expanding its utility in both biological and materials science domains.
In the realm of medicinal chemistry, this compound serves as a key starting material for a variety of biologically active compounds. For instance, it is a precursor to N-methyl-3-piperidyl benzilate, an anticholinergic agent that affects the central nervous system. wikipedia.org The "magic methyl" concept in drug discovery, where the addition of a methyl group can significantly alter a molecule's properties, highlights the potential for subtle modifications to the this compound structure to yield compounds with improved pharmacological profiles. nih.gov Researchers have also synthesized novel indolizine derivatives, starting from a propiolate analogue of this compound, which have shown promising anti-inflammatory activity by inhibiting the COX-2 enzyme. mdpi.com Future research will undoubtedly continue to explore the synthesis of this compound analogues as potential therapeutic agents, targeting a wide range of diseases.
In materials science, the rigid, non-planar structure of the benzilate core makes it an interesting building block for novel materials. There is potential for the development of liquid crystals based on derivatives of this compound. researchgate.netnih.gov By attaching long alkyl chains and other mesogenic groups to the phenyl rings, it may be possible to create molecules that exhibit liquid crystalline phases. The inherent chirality of some benzilate derivatives could also be exploited to create chiral liquid crystals with unique optical properties.
Q & A
Q. What established laboratory methods are used to synthesize methyl benzilate, and how can reproducibility be ensured?
this compound is synthesized via a three-step process:
- Step 1 : Benzoin condensation of benzaldehyde using sodium cyanide as a catalyst .
- Step 2 : Oxidation of benzoin to benzilic acid using bromate or other oxidizing agents .
- Step 3 : Esterification of benzilic acid with methanol under acidic conditions (e.g., H₂SO₄) . Reproducibility : Document reagent purity, reaction temperatures, and purification steps (e.g., recrystallization from ethanol). Provide NMR and melting point data to confirm identity and purity .
| Parameter | Benzoin Step | Oxidation Step | Esterification Step |
|---|---|---|---|
| Catalyst/Reagent | NaCN | KBrO₃ | H₂SO₄ |
| Solvent | Ethanol | H₂O | Methanol |
| Temperature | 60–80°C | 80–100°C | Reflux |
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm the ester carbonyl signal (~170 ppm) and aromatic protons (δ 7.2–7.5 ppm) .
- Melting Point : Compare observed values (73–76°C) with literature data .
- IR Spectroscopy : Detect ester C=O stretch (~1720 cm⁻¹) and hydroxyl O-H stretch (broad, ~3400 cm⁻¹) .
- HPLC/Purity Analysis : Use reverse-phase chromatography to assess purity (>98% for synthetic batches) .
Q. What safety protocols are essential when handling this compound?
- Hazards : Harmful if swallowed (Risk Phrase R22) and irritant to skin/eyes (S24/25) .
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., density, melting point)?
Discrepancies may arise from impurities or measurement techniques. For example:
- Density : 1.189 g/cm³ (experimental) vs. 1.1515 (estimated) .
- Melting Point : 73–76°C vs. 74–75°C in older literature . Methodology :
- Repeat synthesis with rigorous purification (e.g., column chromatography).
- Cross-validate using differential scanning calorimetry (DSC) and X-ray crystallography .
Q. What strategies improve the yield and scalability of this compound synthesis?
Q. How does this compound’s stability under varying pH and temperature conditions affect its utility in multi-step syntheses?
- Acidic/Basic Conditions : Hydrolysis of the ester group occurs above pH 10 or below pH 2, limiting its use in strongly acidic/basic environments .
- Thermal Stability : Decomposes above 187°C; avoid prolonged heating during reactions . Experimental Design : Conduct stability assays using HPLC to monitor degradation products .
Q. What computational tools can predict this compound’s reactivity in novel synthetic pathways?
- Molecular Docking : Study interactions with enzymatic targets (e.g., esterases).
- DFT Calculations : Model reaction pathways for ester hydrolysis or nucleophilic substitution .
- QSAR : Correlate structural features with physicochemical properties (e.g., logP = 2.8) .
Data Contradiction and Validation
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) in literature?
- Replicate Experiments : Synthesize this compound independently and compare spectral profiles.
- Reference Standards : Use commercially available benzilic acid methyl ester for calibration .
- Collaborative Validation : Share raw data (e.g., FID files) with peer labs for cross-verification .
Application-Oriented Research
Q. What role does this compound play as an intermediate in synthesizing pharmacologically active compounds?
Q. How can researchers validate the purity of this compound for regulatory submissions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
